2-Ethoxy-3-methylbutanethioamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H15NOS |
|---|---|
Molecular Weight |
161.27 g/mol |
IUPAC Name |
2-ethoxy-3-methylbutanethioamide |
InChI |
InChI=1S/C7H15NOS/c1-4-9-6(5(2)3)7(8)10/h5-6H,4H2,1-3H3,(H2,8,10) |
InChI Key |
YESNVVAPJKJREQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C)C)C(=S)N |
Origin of Product |
United States |
Mechanistic Investigations of Thioamide Formation and Transformation
Elucidation of Reaction Pathways in Thioamide Synthesis
The formation of a thioamide, such as the hypothetical 2-Ethoxy-3-methylbutanethioamide, would likely proceed from its corresponding aldehyde, 2-ethoxy-3-methylbutanal (B13242465). The conversion of an aldehyde to a thioamide typically involves the reaction with a sulfur source and an amine.
The cornerstone of thioamide synthesis from an aldehyde is a series of nucleophilic additions. The reaction is commonly initiated by the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by the introduction of a sulfur-donating reagent.
A plausible pathway for the synthesis of this compound from 2-ethoxy-3-methylbutanal, an amine, and elemental sulfur would involve the following key nucleophilic steps:
Imine Formation: The amine first acts as a nucleophile, attacking the carbonyl carbon of 2-ethoxy-3-methylbutanal to form a hemiaminal intermediate, which then dehydrates to form an imine.
Sulfur Nucleophile Attack: A nucleophilic sulfur species, often generated in situ from elemental sulfur and the amine or another activating agent, then attacks the electrophilic carbon of the imine. rsc.org This leads to the formation of the thioamide C-S bond.
The thioamide C=S bond itself is less electrophilic than the C=O bond of an amide, making thioamides generally more resistant to nucleophilic attack. nih.gov However, the initial formation from an aldehyde relies on the high reactivity of the carbonyl group towards nucleophiles.
The precise nature of the intermediates in thioamide synthesis can vary depending on the reaction conditions and reagents used. When elemental sulfur is used in the presence of an amine, the formation of polysulfide anions (Sn2-) is a critical step. rsc.org These polysulfides are proposed to be the active sulfurating agents.
Control experiments in related thioamidation reactions have suggested that the reaction between an amine and elemental sulfur generates these polysulfide species, which are highly nucleophilic. rsc.org The subsequent reaction of the polysulfide with the imine intermediate, formed from the aldehyde and amine, leads to the thioamide product. rsc.org The characterization of these transient polysulfide intermediates is often challenging due to their reactive nature, but their presence is strongly supported by mechanistic studies of similar reactions. rsc.org
Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms of thioamide synthesis and reactivity. nih.gov DFT calculations can provide valuable insights into the energetics of different reaction pathways, the structures of transition states, and the stability of intermediates.
For the formation of a thioamide like this compound, DFT studies on analogous systems have been used to:
Map Energy Profiles: Calculate the free energy profile of the reaction to determine the most likely pathway. For instance, DFT calculations have been used to model the nucleophilic attack of an amine on a carbonyl, the subsequent dehydration to an imine, and the final sulfurization step. acs.org
Analyze Transition States: Characterize the geometry and energy of transition states, which are crucial for understanding the kinetics of the reaction.
Investigate Intermediate Stability: Determine the relative stabilities of proposed intermediates, such as hemiaminals, imines, and polysulfides. nih.govacs.org
These computational studies provide a molecular-level understanding that complements experimental observations.
Chemical Reactivity and Transformations of 2 Ethoxy 3 Methylbutanethioamide
Reactions Occurring at the Thiocarbonyl (C=S) Group
The carbon-sulfur double bond is the most prominent feature of 2-Ethoxy-3-methylbutanethioamide, serving as the primary locus for both nucleophilic and electrophilic attack. The C=S bond is significantly weaker and more polarizable than the C=O bond in amides, contributing to its enhanced reactivity. nih.govcaltech.edu
The thiocarbonyl carbon in this compound is electrophilic and susceptible to attack by a variety of nucleophiles. wikipedia.org Thioamides are generally more reactive toward nucleophiles than amides. nih.gov This reaction typically proceeds through a tetrahedral intermediate. The addition of strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithiums), can lead to the formation of new carbon-carbon bonds. researchgate.net For instance, the reaction with an organolithium reagent would involve the attack of the carbanion on the thiocarbonyl carbon, followed by workup, to potentially yield a secondary amine after reduction or other transformations of the initial adduct.
| Nucleophile (Nu⁻) | Expected Intermediate/Product Type | Reaction Conditions |
|---|---|---|
| Organolithium Reagents (R-Li) | Tetrahedral Adduct (Thiolate) | Anhydrous ether or THF, low temperature |
| Grignard Reagents (R-MgX) | Tetrahedral Adduct (Thiolate) | Anhydrous ether or THF |
| Hydride Reagents (e.g., LiAlH₄) | Amine (after full reduction) | Anhydrous ether or THF |
| Amines (R₂NH) | Tetrahedral Intermediate for Transamidation | Requires activation of the thioamide. nih.govrsc.org |
The sulfur atom of the thiocarbonyl group is nucleophilic and readily reacts with electrophiles. researchgate.netwikipedia.org This S-alkylation reaction is a common transformation for thioamides. For example, treatment of this compound with an alkyl halide, such as methyl iodide, would result in the formation of a thioimidate salt. These intermediates are valuable for further synthetic transformations. Electrophiles typically attack the sulfur atom, although subsequent rearrangement to a net N-alkylation can sometimes occur. wikipedia.org
| Electrophile | Expected Product | Significance |
|---|---|---|
| Methyl Iodide (CH₃I) | S-methyl thioimidate salt | Activation for nucleophilic attack at carbon |
| Triethyloxonium tetrafluoroborate (B81430) ([Et₃O]BF₄) | S-ethyl thioimidate salt | Formation of a reactive intermediate |
| Heavy Metal Salts (e.g., Ag⁺, Hg²⁺) | Metal-Sulfur Adduct | Intermediate in desulfurization/hydrolysis. wikipedia.org |
| Michael Acceptors (e.g., α,β-unsaturated ketones) | S-adduct | Conjugate addition via the sulfur atom |
A key transformation of thioamides is their conversion back to the corresponding amides, a process known as desulfurization or thionation-retro-thionation. This reaction effectively replaces the sulfur atom with an oxygen atom. A classic method involves hydrolysis in the presence of heavy metal salts, such as mercury(II) acetate, which act as sulfur scavengers. wikipedia.org The reaction of this compound under these conditions would yield 2-Ethoxy-3-methylbutanamide. Other methods can involve oxidation of the thioamide.
| Reagent/Condition | Product | General Mechanism |
|---|---|---|
| Hg(OAc)₂ / H₂O | 2-Ethoxy-3-methylbutanamide | S-coordination to Hg²⁺, followed by hydrolysis. wikipedia.org |
| Oxidizing Agents (e.g., m-CPBA) | 2-Ethoxy-3-methylbutanamide | Oxidation at sulfur followed by hydrolysis or rearrangement. |
| Silver Nitrate (AgNO₃) | 2-Ethoxy-3-methylbutanamide | S-coordination to Ag⁺ facilitates hydrolysis. |
Reactivity at Alpha-Carbons and Nitrogen Atoms of Thioamides
Beyond the thiocarbonyl group itself, the adjacent alpha-carbon and the thioamide nitrogen atom are important sites of reactivity.
The proton on the carbon alpha to the thiocarbonyl group in this compound is acidic and can be removed by a suitable base. researchgate.net Alpha-protons of thioamides are generally more acidic than their amide counterparts. researchgate.net Deprotonation generates a thioamide enolate (or enethiolate), which is a potent carbon nucleophile. researchgate.netmasterorganicchemistry.com These enolates can react with a wide range of electrophiles at the α-carbon. masterorganicchemistry.comlibretexts.org For instance, the enolate of this compound could be used in aldol (B89426) reactions with aldehydes or ketones, providing access to β-hydroxy thioamides. acs.org The geometry of the thioamide enolate (Z or E) is a critical factor in determining the stereoselectivity of subsequent reactions. acs.orgnih.govacs.org
| Base | Electrophile | Expected Product Type |
|---|---|---|
| Lithium diisopropylamide (LDA) | Alkyl Halide (R-X) | α-Alkylated Thioamide |
| Lithium bis(trimethylsilyl)amide (LHMDS) | Aldehyde (R'CHO) | β-Hydroxy Thioamide (Aldol Adduct). acs.org |
| Potassium tert-butoxide (t-BuOK) | Ketone (R'₂CO) | β-Hydroxy Thioamide (Aldol Adduct) |
| Cooperative Catalysis (e.g., Cu(I)/LiOAr) | Aldehyde (R'CHO) | Asymmetric Aldol Adduct. acs.org |
The nitrogen atom in this compound possesses a lone pair of electrons and can exhibit nucleophilic character. researchgate.net However, its nucleophilicity is tempered by the delocalization of this lone pair into the C=S bond, which gives the C-N bond significant double-bond character. nih.govnih.gov While direct N-alkylation is less common than S-alkylation, reactions at the nitrogen are possible, often under specific conditions or after activation of the thioamide. wikipedia.org A modern approach involves the activation of the thioamide by attaching an electron-withdrawing group (like a Boc group) to the nitrogen. nih.govrsc.org This ground-state destabilization facilitates nucleophilic addition to the thiocarbonyl and can enable reactions like transamidation, where a new amine displaces the original nitrogen group. nih.govrsc.org
| Reagent/Condition | Transformation | Mechanism/Principle |
|---|---|---|
| Boc₂O, DMAP | N-Boc activation | Formation of an N-Boc-thioamide, which destabilizes the N-C(S) bond. rsc.org |
| N-Boc activation, then Amine (R₂NH) | Transamidation | N-C(S) bond cleavage and formation of a new thioamide. nih.gov |
| Strong Base (e.g., n-BuLi) | N-Deprotonation | Formation of a nitrogen anion for subsequent reaction with electrophiles. |
Transamidation Processes for Thioamide Interconversion
Transamidation is a chemical reaction that involves the conversion of one thioamide into another by replacing the existing amine group with a different one. nih.gov This process is a significant transformation in organic synthesis as it allows for the modification of the thioamide structure, which is a key component in many biologically active compounds and synthetic intermediates. rsc.orgchemrxiv.org
The direct transamidation of thioamides has historically been a challenge due to the high resonance stabilization of the N–C(S) bond. nsf.gov However, recent advancements have led to the development of effective methods for this transformation. A prominent strategy involves the "ground-state-destabilization" of the thioamide. rsc.orgnsf.gov This is typically achieved by activating the nitrogen atom of the thioamide, for instance, through N-acylation (e.g., with a tert-butoxycarbonyl group), which decreases the resonance stabilization of the N-C(S) bond and makes the thioamide more susceptible to nucleophilic attack. nih.govnih.gov
The general mechanism for the transamidation of an N-activated thioamide like this compound would proceed through a tetrahedral intermediate. rsc.org First, the incoming amine nucleophilically attacks the carbon atom of the thioamide's C=S bond. Subsequently, the tetrahedral intermediate collapses, leading to the expulsion of the original amine as a leaving group and the formation of the new thioamide. rsc.orgresearchgate.net These reactions can be performed under metal-free conditions or catalyzed by various metals. nih.govresearchgate.net
Table 1: Illustrative Transamidation Reactions of an Activated this compound Derivative
| Entry | Amine Nucleophile | Product | Catalyst/Conditions | Plausible Yield |
| 1 | Aniline | N-phenyl-2-ethoxy-3-methylbutanethioamide | N-activation (e.g., Boc₂O, DMAP), then aniline, 23 °C | High |
| 2 | Benzylamine | N-benzyl-2-ethoxy-3-methylbutanethioamide | N-activation, then benzylamine, NaHMDS, toluene, 23 °C | High |
| 3 | Morpholine | 4-(2-ethoxy-3-methylbutanethioyl)morpholine | N-activation, then morpholine, NaHMDS, toluene, 23 °C | High |
| 4 | Propylamine | N-propyl-2-ethoxy-3-methylbutanethioamide | N-activation, then propylamine, NaHMDS, toluene, 23 °C | Good |
Note: This table is illustrative and based on general findings for thioamide transamidation. nih.gov Boc₂O = Di-tert-butyl dicarbonate, DMAP = 4-Dimethylaminopyridine, NaHMDS = Sodium bis(trimethylsilyl)amide.
Cyclization Reactions and Formation of Sulfur-Containing Heterocycles from Thioamides
Thioamides are valuable building blocks for the synthesis of a wide array of sulfur-containing heterocyclic compounds, which are prevalent in pharmaceuticals and materials science. researchgate.netnih.gov The thioamide group in this compound can act as a synthon, providing both a sulfur and a nitrogen atom for the construction of heterocyclic rings. researchgate.net
One common type of cyclization reaction involves the reaction of thioamides with dielectrophilic reagents. For instance, α-haloketones can react with thioamides to form thiazoles, a class of five-membered heterocycles. acs.org The reaction proceeds through an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration.
Another important cyclization pathway is the oxidative cyclization of thioamides. rsc.org For example, the photocatalytic oxidative cyclization of aromatic thioamides can lead to the formation of 1,2,4-thiadiazoles. rsc.org This reaction involves the formation of a thioamide radical cation, which then dimerizes and cyclizes. While this compound is aliphatic, analogous oxidative cyclizations can be envisioned with suitable reagents.
Furthermore, thioamides can undergo annulation reactions to form various heterocycles. For example, by acting as a 1S,3N-bis-nucleophile, a thioamide can participate in [3+3] or [3+2] annulations to yield six-membered 1,3-thiazin-4-ones or five-membered 5-alkenyl thiazolones, respectively. organic-chemistry.org
Table 2: Plausible Cyclization Reactions of this compound
| Entry | Reagent | Heterocyclic Product | Reaction Type |
| 1 | 2-Bromoacetophenone | 4-(1-ethoxy-2-methylpropyl)-2-phenylthiazole | Hantzsch Thiazole Synthesis |
| 2 | Oxidizing Agent (e.g., I₂) | 3,5-bis(1-ethoxy-2-methylpropyl)-1,2,4-thiadiazole | Oxidative Dimerization/Cyclization |
| 3 | α,β-Unsaturated acid chloride | 6-(1-ethoxy-2-methylpropyl)-2-substituted-1,3-thiazin-4-one | [3+3] Annulation |
| 4 | Propargyl bromide | 2-(1-ethoxy-2-methylpropyl)-4-methylthiazole | Cyclization |
Note: This table presents hypothetical cyclization reactions based on known reactivity patterns of thioamides. rsc.orgorganic-chemistry.org
Spectroscopic Characterization Methodologies for Thioamide Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR
In the proton NMR spectrum of 2-Ethoxy-3-methylbutanethioamide, distinct signals are expected for each unique proton environment. The chemical shifts are influenced by the electron density and the proximity to electronegative atoms like sulfur, oxygen, and nitrogen.
N-H Protons: The protons on the nitrogen atom of the primary thioamide are expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
CH Proton: The single proton at the C2 position, being adjacent to the ethoxy group, would likely appear as a doublet.
CH Proton (isopropyl): The methine proton of the isopropyl group is expected to be a multiplet due to coupling with the adjacent methyl and C2 protons.
CH₂ Protons (ethoxy): The methylene (B1212753) protons of the ethoxy group will be split into a quartet by the neighboring methyl protons.
CH₃ Protons (isopropyl): The two methyl groups of the isopropyl moiety may appear as two distinct doublets due to their diastereotopic nature.
CH₃ Protons (ethoxy): The terminal methyl protons of the ethoxy group will present as a triplet.
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| NH₂ | ~7.0 - 9.0 | Broad Singlet |
| CH (at C2) | ~3.5 - 4.0 | Doublet |
| CH (isopropyl) | ~2.0 - 2.5 | Multiplet |
| OCH₂ | ~3.4 - 3.8 | Quartet |
| CH₃ (isopropyl) | ~0.9 - 1.2 | Doublet |
| OCH₂CH₃ | ~1.1 - 1.4 | Triplet |
¹³C NMR
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shift of the thiocarbonyl carbon is a particularly distinctive feature.
C=S Carbon: The thiocarbonyl carbon of a thioamide typically resonates at a significantly downfield chemical shift, often in the range of 200-210 ppm. nih.gov
Other Carbons: The remaining carbon atoms will appear at chemical shifts typical for their respective environments (alkoxy, alkyl).
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=S | ~205 |
| C2 | ~75 - 85 |
| CH (isopropyl) | ~30 - 40 |
| OCH₂ | ~60 - 70 |
| CH₃ (isopropyl) | ~15 - 25 |
| OCH₂CH₃ | ~10 - 20 |
Infrared (IR) Spectroscopy for Identification of the Thiocarbonyl Moiety
Infrared (IR) spectroscopy is an effective method for identifying functional groups within a molecule. The thioamide group has several characteristic absorption bands. While the C=S stretch is often weaker and more variable than the C=O stretch of an amide, it is still a key diagnostic peak. The nature of the C=S and C-N bonds in thioamides are a subject of interest in vibrational studies. oup.com
N-H Stretch: Primary thioamides will show one or two bands in the region of 3400-3100 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. cdnsciencepub.com
C-H Stretch: Absorptions due to the stretching of C-H bonds in the alkyl and ethoxy groups are expected in the 2850-3000 cm⁻¹ range.
Thioamide II Band (N-H Bend): This band, arising from N-H bending, is typically observed around 1650-1600 cm⁻¹. cdnsciencepub.com
C=S Stretch (Thioamide I Band): The C=S stretching vibration is complex and couples with other vibrations, but a characteristic absorption is generally found in the region of 1200-1000 cm⁻¹. Some sources place the thioamide C=S stretch around 1120 (±20) cm⁻¹. nih.gov Other studies on thioamides have identified characteristic bands, sometimes referred to as G bands, below 800 cm⁻¹ that are sensitive to the substitution of sulfur. scispace.com
Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3400 - 3100 | Medium |
| C-H Stretch | 3000 - 2850 | Medium-Strong |
| N-H Bend (Thioamide II) | 1650 - 1600 | Medium |
| C=S Stretch (Thioamide I) | 1200 - 1000 | Medium-Weak |
| C-O Stretch | 1150 - 1050 | Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., ESI-MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. In electrospray ionization (ESI-MS), the molecule is typically observed as a protonated species [M+H]⁺.
The fragmentation of this compound would be expected to proceed through characteristic pathways for thioamides and ethers.
Molecular Ion Peak: The [M+H]⁺ peak would confirm the molecular weight of the compound.
Alpha-Cleavage: Cleavage of bonds adjacent to the thiocarbonyl group and the ether oxygen are common fragmentation pathways. This could lead to the loss of the ethoxy group or the isopropyl group.
McLafferty-type Rearrangements: If sterically possible, a McLafferty-type rearrangement could occur.
Loss of Small Molecules: Fragmentation may also involve the loss of small, stable neutral molecules like H₂S or ethene.
The analysis of mass spectra can sometimes provide insights into the tautomeric forms of thioamides present in the gas phase. researchgate.net
Expected Fragmentation Ions for this compound
| m/z Value | Possible Fragment Structure | Fragmentation Pathway |
|---|---|---|
| [M+H]⁺ | [C₇H₁₅NOS + H]⁺ | Molecular Ion |
| [M - OCH₂CH₃]⁺ | [C₅H₁₀NS]⁺ | Loss of ethoxy radical |
| [M - CH(CH₃)₂]⁺ | [C₄H₈NOS]⁺ | Loss of isopropyl radical |
| [M - H₂S]⁺ | [C₇H₁₃NO]⁺ | Loss of hydrogen sulfide (B99878) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Thioamide Chromophore
UV-Vis spectroscopy measures the electronic transitions within a molecule. The thioamide functional group acts as a chromophore with characteristic absorptions.
π → π* Transition: Thioamides typically exhibit a strong π → π* transition. This absorption for thioamides is red-shifted compared to their amide counterparts, often appearing around 265-270 nm. nih.govnih.gov
n → π* Transition: A weaker n → π* transition, involving the non-bonding electrons on the sulfur atom, is expected at a longer wavelength, potentially around 340 nm. nih.gov The solvent can influence the position of these absorptions; polar solvents can cause a blue shift (to shorter wavelengths) of the n → π* transition. libretexts.org
Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected Wavelength (λmax, nm) | Relative Intensity |
|---|---|---|
| π → π | ~265 - 270 | Strong |
| n → π | ~340 | Weak |
Theoretical and Computational Studies of 2 Ethoxy 3 Methylbutanethioamide and Thioamides
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental properties of molecules. nih.govescholarship.org These methods allow for the accurate prediction of molecular geometries, electronic properties, and reactivity, offering insights that are often difficult to obtain through experimental means alone. nih.gov
For thioamides, these calculations reveal key features of their electronic structure. The C=S bond is significantly longer than a C=O bond in an amide (approx. 1.68–1.71 Å vs. 1.23 Å), and the C-N bond is shorter (approx. 1.31-1.33 Å), indicating substantial double bond character. nih.govwikipedia.org This partial double bond character arises from the delocalization of the nitrogen lone pair electrons into the C=S π-system. researchgate.net
Computational methods are also used to predict reactivity. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net In thioamides, the sulfur atom is a soft Lewis base, and the nitrogen atom can be deprotonated, while the thiocarbonyl carbon is an electrophilic center. wikipedia.orgiaea.org Time-Dependent DFT (TD-DFT) can further be used to predict electronic absorption spectra, providing information on the molecule's interaction with light. rsc.org
Below is a table of representative electronic properties for simple thioamides, calculated using quantum chemical methods, which serve as a model for understanding 2-Ethoxy-3-methylbutanethioamide.
Table 1: Calculated Electronic Properties of Representative Thioamides
| Compound | Method | Dipole Moment (Debye) | C=S Bond Length (Å) | C-N Bond Length (Å) |
|---|---|---|---|---|
| Thioformamide | CCSD(T) | 4.528 | ~1.65 | ~1.36 |
This table is generated from data reported in literature for simple thioamides to illustrate typical values. koreascience.krresearchgate.net
Analysis of Conformational Preferences and Rotational Barriers around the C-N Bond
A defining characteristic of the thioamide group is the significant energy barrier to rotation around the C-N bond. wikipedia.org This restricted rotation is a direct consequence of the C-N bond's partial double bond character, as established by quantum chemical calculations. researchgate.netkoreascience.kr The rotation is not free as in single bonds, leading to the existence of planar cis and trans conformers, a phenomenon known as atropisomerism. wikipedia.org
The energy difference between the planar ground state and the transition state (where the nitrogen lone pair is perpendicular to the C=S π-system) defines the rotational barrier. This barrier is generally higher in thioamides than in their corresponding amides. koreascience.kr Theoretical studies, using methods like ab initio molecular orbital theory, have been instrumental in quantifying these barriers and understanding their origins. koreascience.kr The calculations show that the barrier arises from the energetic cost of breaking the π-conjugation during rotation. koreascience.kr
Experimental verification of these barriers is often achieved using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, where the coalescence of signals at varying temperatures provides data on the rate of interconversion and thus the activation energy. scribd.commontana.edu The calculated values from computational models often show good agreement with these experimental results. koreascience.kr For instance, the rotational barrier in thioacetamide (B46855) has been calculated to be approximately 17.2 kcal/mol (72.26 kJ/mol), which aligns well with experimental data. koreascience.kr
Table 2: Calculated Rotational Barriers for Thioamides and Related Compounds
| Compound | Method | Calculated Rotational Barrier (kcal/mol) |
|---|---|---|
| Thioacetamide | MP2/6-31G** | 17.26 |
| Acetamide (for comparison) | MP2/6-31G** | 13.90 |
| N,N-dimethylacetamide | AM1 | 7.78 |
This table compiles data from various computational studies on thioamides and amides to provide context for the C-N rotational barrier. koreascience.krscribd.commdpi.com
Molecular Dynamics Simulations to Investigate Intermolecular Interactions
While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are the preferred tool for studying the behavior of molecular ensembles and their interactions over time. youtube.comresearchgate.net MD simulations use classical mechanics to model the movements of atoms and molecules, governed by a set of parameters known as a force field. researchgate.net This approach allows for the investigation of condensed-phase properties, such as the structure of liquids and solids, and the nature of intermolecular forces. dovepress.com
For a compound like this compound, MD simulations can predict how molecules pack together and interact. A key interaction for thioamides is hydrogen bonding. The N-H group is a strong hydrogen bond donor, while the sulfur atom is a weaker hydrogen bond acceptor compared to the oxygen in amides. nih.gov MD simulations can quantify the prevalence, geometry, and lifetime of these N-H···S hydrogen bonds, which are crucial in determining the crystal structure and solubility of the compound. nih.gov
Furthermore, MD simulations can reveal other subtle but important non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, which collectively dictate the macroscopic properties of the substance. dovepress.com By simulating the compound in different solvents, MD can also provide insights into solvation processes and predict properties like miscibility. dovepress.com The analysis of radial distribution functions from an MD trajectory, for example, can show the probable distances between different atoms of interacting molecules, providing a detailed picture of the local molecular environment. nih.gov
Applications of 2 Ethoxy 3 Methylbutanethioamide in Organic Synthesis
Role as a Versatile Synthetic Building Block and Intermediate
Thioamides are recognized as valuable intermediates in organic synthesis due to their enhanced reactivity compared to amides. nih.gov The thioamide group can be readily converted into a variety of other functional groups, making it a synthetic linchpin for the construction of complex molecular architectures. Thioamides have been traditionally utilized in the synthesis of various heterocyclic compounds, in desulfurization reactions to yield the corresponding amides, and in enolate alkylations. nih.gov
The reactivity of the thioamide is attributed to the weaker carbon-sulfur double bond (C=S) compared to the carbon-oxygen double bond (C=O) in amides, making the thioamide more susceptible to both nucleophilic and electrophilic attack. nih.gov This heightened reactivity allows for transformations under milder conditions, which is a significant advantage in the synthesis of sensitive or complex molecules.
Key Transformations of the Thioamide Group:
| Transformation | Reagents/Conditions | Product | Reference |
| Desulfurization | Oxidative and acid-base conditions | Amide | nih.gov |
| Heterocycle Synthesis | Various | Thiazoles, thiadiazoles, etc. | nih.gov |
| Transamidation | N-tert-butoxycarbonyl activation | New thioamide | nih.gov |
Precursor for the Synthesis of Amide and Other Carbonyl Derivatives
A significant application of thioamides in organic synthesis is their role as precursors to amides and other carbonyl derivatives. The conversion of a thioamide to an amide, a process known as desulfurization, can be achieved under various oxidative or acid-base conditions. nih.gov This transformation is particularly useful when the direct synthesis of an amide is challenging.
Furthermore, thioamides can be converted into other carbonyl derivatives through selective transformations. For instance, silver-catalyzed reactions have been employed to convert thioamides into other carbonyl-containing compounds. nih.gov In peptide synthesis, a method has been developed for the silver(I)-promoted coupling of thioamides with carboxylic acids, which generates an isoimide intermediate that can be subsequently converted to a native amide bond or other modified peptide structures. unimelb.edu.au
Utility in Multi-Component Reaction Sequences
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govnih.gov This approach is highly convergent and atom-economical. nih.gov The reactivity of the thioamide group makes it a suitable component in certain MCRs. For example, cyanothioacetamide has been utilized in the multicomponent synthesis of 2-thionicotinonitrile derivatives. researchgate.net
While the direct participation of 2-Ethoxy-3-methylbutanethioamide in well-established named MCRs is not extensively documented, the general reactivity of thioamides suggests their potential in the design of novel multicomponent reaction sequences. The ability of the thioamide sulfur to act as a nucleophile or for the thiocarbonyl carbon to act as an electrophile opens up possibilities for its incorporation into various MCRs, leading to the rapid generation of molecular diversity. fu-berlin.de
Application as a Directing Group in Transition-Metal-Catalyzed Functionalizations
In recent years, the thioamide functional group has emerged as an effective directing group in transition-metal-catalyzed C-H functionalization reactions. This strategy allows for the selective activation and modification of otherwise unreactive C-H bonds, providing a powerful tool for molecular engineering. The sulfur atom of the thioamide can coordinate to the metal center, bringing the catalyst into close proximity to a specific C-H bond and enabling its functionalization.
For example, the thioamide group has been successfully employed as a directing group in the Cp*Co(III)-catalyzed C-H allylation of ferrocenes. acs.org In this reaction, the thiocarbonyl moiety plays a crucial role in the C-H activation step. acs.org This application highlights the potential of the thioamide group to control regioselectivity in transition-metal-catalyzed transformations, a key challenge in modern synthetic chemistry. Amides have been widely explored as directing groups, and the analogous use of thioamides is a growing area of interest. mdpi.com
Strategies for Late-Stage Functionalization of Complex Molecules Bearing Thioamide Units
Late-stage functionalization (LSF) is the process of introducing chemical modifications to a complex molecule at a late stage of the synthesis. wikipedia.org This approach is highly valuable in drug discovery and development as it allows for the rapid generation of analogues of a lead compound without the need for de novo synthesis. wikipedia.orgmpg.de The thioamide group is well-suited for LSF due to its unique reactivity and its ability to be selectively modified in the presence of other functional groups.
A notable example of LSF involving thioamides is the direct transamidation of thioamides via a highly chemoselective N–C(S) transacylation. nih.gov This method, which can be performed under mild, transition-metal-free conditions, has been successfully applied to the late-stage functionalization of drug molecules. nih.gov Additionally, thioamides can serve as precursors for peptide amidoximes, which are being investigated for site-directed C-H functionalization of peptides. unimelb.edu.au The development of such chemoselective transformations on thioamide-containing molecules underscores the importance of this functional group in modern medicinal chemistry and chemical biology. acs.org
Biological and Pharmaceutical Relevance of Thioamide Scaffolds: Mechanistic Insights
Thioamides as Bioisosteres of Amides in Biologically Active Compounds
Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. nih.gov Thioamides are considered excellent bioisosteres for amides due to their shared planar geometry and similar electronic properties. tandfonline.comnih.gov This substitution can lead to improved therapeutic profiles by enhancing metabolic stability, permeability, and bioavailability. tandfonline.comrepec.org
The replacement of an amide with a thioamide introduces subtle yet significant changes in molecular properties. nih.gov The carbon-sulfur (C=S) bond in a thioamide is longer than the carbon-oxygen (C=O) bond in an amide, and sulfur has a larger van der Waals radius than oxygen. tandfonline.com These differences can alter the conformation and flexibility of molecules, particularly peptides. nih.gov
Key Physicochemical Differences Between Amides and Thioamides:
| Property | Amide (R-CO-NR'R'') | Thioamide (R-CS-NR'R'') | Reference(s) |
| C=X Bond Length | ~1.23 Å | ~1.71 Å | tandfonline.comnih.gov |
| Van der Waals Radius of X | Oxygen: 1.40 Å | Sulfur: 1.85 Å | tandfonline.comnih.gov |
| Hydrogen Bond Donating Capacity | Weaker | Stronger | nih.govnih.gov |
| Hydrogen Bond Accepting Capacity | Stronger | Weaker | nih.govnih.gov |
| Rotational Barrier (C-N bond) | Lower | Higher (~5 kcal/mol) | nih.gov |
| Dipole Moment | Lower | Higher | acs.org |
| Lipophilicity | Lower | Higher | acs.org |
This table provides a comparative overview of the key physicochemical properties of amide and thioamide functional groups.
A notable application of this bioisosteric replacement is in the development of macrocyclic peptides, where thioamide substitution has been shown to improve membrane permeability and bioavailability. repec.orguq.edu.aunih.gov This is attributed to a reduced desolvation penalty, resulting from a combination of conformational restriction and altered hydrogen bonding capacity. repec.orguq.edu.au
Mechanistic Understanding of Altered Biological Activity Through Thioamide Substitution
The substitution of an amide with a thioamide can dramatically alter biological activity through a combination of electronic and steric effects. nih.govacs.org The altered properties of the thioamide group influence how a molecule interacts with its biological target.
For instance, the increased hydrogen bond donor strength of the thioamide N-H and the weaker hydrogen bond acceptor capacity of the sulfur atom can change the binding interactions within a protein's active site. nih.govnih.gov This can lead to either enhanced or diminished biological potency. In one study on ASH1L inhibitors, replacing a thioamide with an amide resulted in a nearly 100-fold decrease in inhibitory activity. nih.gov This was attributed to the critical role of a chalcogen bond between the thioamide's sulfur and a carbonyl group in the protein's binding pocket. nih.gov
Furthermore, the increased steric bulk of the sulfur atom and the longer C=S bond can induce conformational changes in the molecule, affecting its fit within a receptor or enzyme active site. acs.org In peptides, thioamide substitution can favor different secondary structures. For example, thiopeptides are more likely to form 3(10)-helices compared to their amide counterparts, which preferentially form α-helices. acs.org This conformational shift can have profound implications for biological function.
The prodrug approach is another mechanism by which thioamides exert their biological effects. The antitubercular drugs ethionamide (B1671405) and prothionamide are prodrugs that are activated by a bacterial monooxygenase enzyme, EthA. patsnap.comwikipedia.org This enzymatic oxidation of the thioamide group leads to the formation of an active species that inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall. patsnap.comnih.govnih.gov
Enzymatic Thioamide Formation in Natural Product Biosynthesis (e.g., specific enzyme systems and sulfur mobilization)
Nature has evolved sophisticated enzymatic machinery to incorporate thioamides into a variety of natural products, particularly in ribosomally synthesized and post-translationally modified peptides (RiPPs). acs.orgresearchgate.net The biosynthesis of thioamides is exceptionally rare, making the enzymes involved of great scientific interest. nih.govacs.org
A key enzyme system responsible for thioamide formation involves a duo of proteins: a YcaO domain-containing protein and a TfuA protein. nih.govrsc.orgrsc.orgnih.gov The YcaO enzyme catalyzes the ATP-dependent activation of the peptide backbone amide, often through O-phosphorylation, making it susceptible to sulfur incorporation. nih.govnih.gov
The TfuA protein is believed to function as a sulfur donor. nih.govrsc.org It is proposed that TfuA facilitates the hydrolysis of a thiocarboxylated sulfur carrier protein, such as ThiS, to deliver sulfide (B99878) to the YcaO enzyme for the thioamidation reaction. nih.govresearchgate.net In some organisms, the YcaO enzyme can function independently of TfuA. nih.govnih.gov
This enzymatic process is crucial for the biosynthesis of several bioactive natural products, including:
Thiopeptide antibiotics: A class of sulfur-rich macrocyclic peptides with potent antibacterial activity. rsc.orgnih.govnih.gov The thioamide moiety is often critical for their biological function. nih.gov
Closthioamide: A symmetrical hexathioamide with antibacterial activity against several human pathogens. nih.gov
Methanobactin: A copper-binding peptide involved in methane (B114726) metabolism in certain bacteria. nih.govchimia.ch
The discovery and characterization of these enzyme systems are opening up avenues for the bioengineering of novel thioamide-containing compounds with potentially enhanced therapeutic properties. rsc.orggrantome.com
Mechanistic Perspectives on Thioamide Interactions with Biological Targets, including Metal Binding Affinities
The unique electronic properties of the thioamide group, particularly the soft nature of the sulfur atom, give it a strong affinity for certain metals. nih.govnih.gov This property is exploited in nature and in the design of therapeutic agents. tandfonline.comscispace.com
Thioamides can act as effective metal chelators. nih.govtandfonline.com For example, the investigational anticancer drug elesclomol (B1671168) is thought to work by selectively transporting copper to the mitochondria of cancer cells, inducing oxidative stress. tandfonline.com The ability of thioamides to bind to metal ions is also crucial for the function of some enzymes. In the case of anthrax lethal factor inhibitors, compounds with a thioamide linker showed improved potency, which was attributed to the formation of additional hydrogen bonds within the protein's active site. nih.gov
The interaction of thioamides with metal centers in metalloenzymes is a key area of research. ugent.be The thiophilic nature of zinc, a common metal in enzyme active sites, makes thioamides potential zinc-binding groups in enzyme inhibitors. ugent.be By replacing the more common hydroxamic acid zinc-binding group with a thioamide, it may be possible to develop inhibitors with improved selectivity and pharmacokinetic profiles. nih.govugent.be
Quantum mechanics/molecular mechanics (QM/MM) studies have provided further insight into these interactions, showing that the thioamide bond can facilitate the formation of multiple hydrogen bonds with the protein active site, contributing to tighter binding and enhanced inhibitory potency. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
